REACTION_CXSMILES
|
[P:1]([Cl:5])(Cl)(Cl)=[O:2].[C:6]1([CH3:13])[C:11]([OH:12])=[CH:10][CH:9]=[CH:8][CH:7]=1>>[P:1]([Cl:5])(=[O:2])([O:12][C:11]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[CH3:13])[O:12][C:11]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[CH3:13]
|
Name
|
4,4'-isopropylidene diphenol bis(di-o-tolylphosphate)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
P(OC1=C(C=CC=C1)C)(OC1=C(C=CC=C1)C)(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |